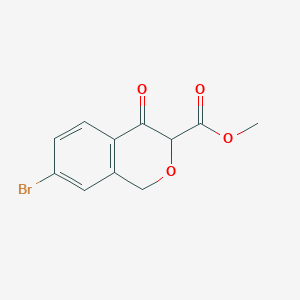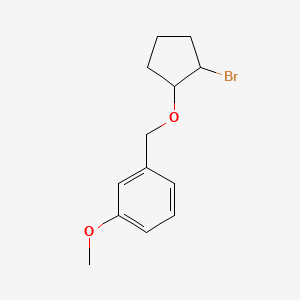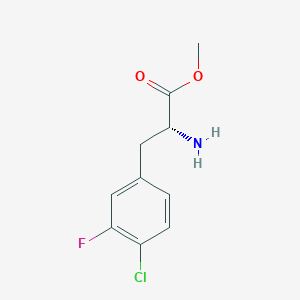![molecular formula C10H14ClF2NO2 B13546304 2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)
2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, difluoroethyl group, and a pyran ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide typically involves multiple steps. One common route includes the reaction of 2-chloroacetamide with 2,2-difluoroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3,4-dihydro-2H-pyran-2-ylmethyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyran ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2,2-difluoroethyl)-acetamide
- N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide
- 2-chloro-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide
Uniqueness
2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chloro and difluoroethyl groups enhances its potential for covalent modification of biomolecules, while the pyran ring provides additional structural stability and specificity.
Eigenschaften
Molekularformel |
C10H14ClF2NO2 |
|---|---|
Molekulargewicht |
253.67 g/mol |
IUPAC-Name |
2-chloro-N-(2,2-difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H14ClF2NO2/c11-5-10(15)14(7-9(12)13)6-8-3-1-2-4-16-8/h2,4,8-9H,1,3,5-7H2 |
InChI-Schlüssel |
MJWORCSMFARNGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC=C1)CN(CC(F)F)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)


![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
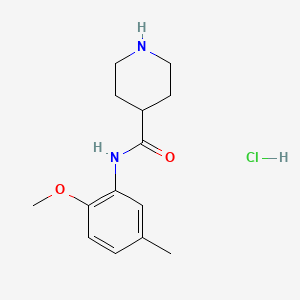
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
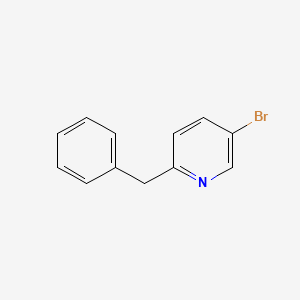
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)

